molecular formula C14H26N2O B5601490 1-(cycloheptylcarbonyl)-3-azepanamine hydrochloride

1-(cycloheptylcarbonyl)-3-azepanamine hydrochloride

Cat. No. B5601490
M. Wt: 238.37 g/mol
InChI Key: JYLDZIHVCUJXOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(cycloheptylcarbonyl)-3-azepanamine hydrochloride, also known as JNJ-7925476, is a novel small molecule drug that has been developed as a potential treatment for various neurological disorders. This compound belongs to the class of compounds known as selective serotonin reuptake inhibitors (SSRIs), which are widely used to treat depression, anxiety, and other mood disorders.

Mechanism of Action

The mechanism of action of 1-(cycloheptylcarbonyl)-3-azepanamine hydrochloride involves the inhibition of serotonin reuptake in the brain. This leads to an increase in the concentration of serotonin, which is a neurotransmitter that plays a crucial role in regulating mood, anxiety, and other physiological functions.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models, including increased serotonin levels in the brain, reduced anxiety-like behavior, and improved cognitive function.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-(cycloheptylcarbonyl)-3-azepanamine hydrochloride in lab experiments is its selectivity for serotonin reuptake inhibition, which makes it a valuable tool for studying the role of serotonin in various physiological processes. However, the complex synthesis process and the limited availability of the compound can be a limitation for its use in large-scale experiments.

Future Directions

1-(cycloheptylcarbonyl)-3-azepanamine hydrochloride has the potential to be developed as a novel treatment for various neurological disorders. Future research should focus on evaluating its safety and efficacy in humans, as well as identifying new therapeutic applications for the compound. Additionally, further studies are needed to understand the mechanism of action of the compound and its effects on other neurotransmitters and physiological functions.

Synthesis Methods

The synthesis of 1-(cycloheptylcarbonyl)-3-azepanamine hydrochloride involves several steps, including the preparation of the starting materials and the reaction conditions. The synthesis process is complex and requires expertise in organic chemistry.

Scientific Research Applications

1-(cycloheptylcarbonyl)-3-azepanamine hydrochloride has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including depression, anxiety, and obsessive-compulsive disorder. Several preclinical studies have shown promising results in animal models, and clinical trials are underway to evaluate its safety and efficacy in humans.

properties

IUPAC Name

(3-aminoazepan-1-yl)-cycloheptylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O/c15-13-9-5-6-10-16(11-13)14(17)12-7-3-1-2-4-8-12/h12-13H,1-11,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYLDZIHVCUJXOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)C(=O)N2CCCCC(C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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